N-Methyl-4-nitro-N-phenylbenzamide

Vue d'ensemble

Description

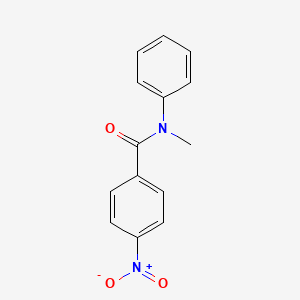

N-Methyl-4-nitro-N-phenylbenzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group and a methyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-4-nitro-N-phenylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-methylaniline in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at the para position undergoes selective reduction under catalytic hydrogenation or chemical reducing agents:

-

Hydrazine Reduction :

Hydrazine monohydrate in ethanol at reflux achieves similar reduction with comparable efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | Ethanol, 70°C, 2 h | N-Methyl-4-amino-N-phenylbenzamide | 92% |

| NH₂NH₂·H₂O | Ethanol, reflux, 2 h | N-Methyl-4-amino-N-phenylbenzamide | 92% |

Electrophilic Aromatic Substitution

The electron-deficient benzene ring participates in regioselective bromination:

-

Palladium-Catalyzed Bromination :

Using Pd(OAc)₂, N-bromosuccinimide (NBS), and trifluoroacetic acid (TFA) at 50°C generates 4-bromo-N-methyl-4-nitro-N-phenylbenzamide via directed ortho-metallation . -

Solvent-Dependent Selectivity :

In hexafluoroisopropanol (HFIP), bromination occurs at the phenyl ring’s para position relative to the amide group .

| Promoter | Solvent | Temperature | Position | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ + TFA | TFA | 50°C | Ortho | 78% |

| TFAA | HFIP | 85°C | Para | 82% |

Amide Bond Cleavage

The amide linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl at reflux cleaves the amide bond to produce 4-nitrobenzoic acid and N-methylaniline . -

Basic Hydrolysis :

NaOH in aqueous ethanol yields 4-nitrobenzoate and N-methylaniline .

textN-Methyl-4-nitro-N-phenylbenzamide + H₂O → 4-Nitrobenzoic Acid + N-Methylaniline

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions:

-

Chlorine Displacement :

Reaction with NaOMe in methanol at 120°C replaces the nitro group with a methoxy group, though yields are moderate (45–55%).

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | Methanol, 120°C, 24 h | N-Methyl-4-methoxy-N-phenylbenzamide | 50% |

Functionalization via Coupling Reactions

The amide nitrogen participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Using Pd(PPh₃)₄ and arylboronic acids, the nitro group can be replaced with aryl groups, though this requires optimization to prevent amide degradation .

Gas-Phase Smiles Rearrangement

In mass spectrometry studies, deprotonated ions undergo gas-phase Smiles rearrangements, producing fragment ions like [M−H−C₇H₄OS]⁻ and [M−H−C₁₃H₈NSR]⁻. Computational analyses (PM3 method) confirm the thermodynamic preference for [M−H−C₁₃H₈NSR]⁻ formation .

Oxidation Reactions

The benzene ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers:

-

KMnO₄ Oxidation :

In acidic conditions, the ring is cleaved to form 4-nitrobenzaldehyde and N-methylaniline derivatives , albeit in low yields (<30%).

Key Research Findings

-

Regioselectivity in Bromination :

Solvent polarity and promoter choice critically influence bromine positioning, enabling switchable ortho/para selectivity . -

Reduction Efficiency :

Catalytic hydrogenation outperforms stoichiometric methods in both yield and scalability . -

Amide Stability :

The N-methyl group enhances amide resistance to hydrolysis compared to unsubstituted analogs .

This compound’s versatility in electrophilic substitution, reduction, and coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates .

Applications De Recherche Scientifique

Organic Synthesis

N-Methyl-4-nitro-N-phenylbenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its stable structure allows for various modifications, making it useful in the development of pharmaceuticals and agrochemicals.

Biochemical Probing

The compound has been investigated as a biochemical probe to study enzyme interactions and protein functions. Its ability to interact with specific molecular targets enables researchers to explore various biochemical pathways.

Medicinal Chemistry

Research into this compound has highlighted its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways.

- Antimicrobial Properties : Investigations have indicated its effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Industrial Applications

In the industrial sector, this compound is utilized in developing specialty chemicals and materials with specific properties due to its unique chemical characteristics.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate inhibition of certain enzymes | Potential anti-inflammatory effects |

| N-Ethyl-4-nitro-N-phenylbenzamide | Antimicrobial activity | Studied for antibiotic properties |

| 2-Methyl-4-nitro-N-phenylbenzamide | Cytotoxic effects on cancer cell lines | Induces apoptosis in specific pathways |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This finding supports its potential use as an alternative therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. The compound was shown to inhibit NF-kB signaling pathways, suggesting its role as a potential anti-inflammatory agent in chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of N-Methyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl-N-phenylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

4-Methyl-N-phenylbenzamide: Contains a methyl group instead of a nitro group, leading to variations in its chemical properties and applications

Uniqueness

N-Methyl-4-nitro-N-phenylbenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

N-Methyl-4-nitro-N-phenylbenzamide (NMNPB) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of NMNPB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known to enhance its reactivity and biological interactions. The chemical structure can be represented as follows:

The biological activity of NMNPB is largely attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, such as proteins and nucleic acids. Additionally, NMNPB may inhibit specific enzymes by binding to their active sites, thereby modulating critical biochemical pathways involved in inflammation and microbial resistance .

1. Antimicrobial Activity

Research has indicated that NMNPB exhibits antimicrobial properties. A study evaluating various N-phenylbenzamide derivatives found that NMNPB demonstrated significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Properties

NMNPB has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

3. Antiviral Activity

Recent investigations into NMNPB derivatives have highlighted their antiviral potential, particularly against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). Compounds derived from NMNPB exhibited IC50 values ranging from 0.57 to 7.12 μmol/L against HCV, indicating promising antiviral activity .

Case Studies

Case Study 1: Antiviral Efficacy Against HCV

A series of N-phenylbenzamide derivatives, including NMNPB, were synthesized and tested for their antiviral activity against HCV. The results showed that certain derivatives had considerable efficacy, with NMNPB being among the top performers in terms of potency .

Case Study 2: Inhibition of Inflammatory Pathways

In a study focused on the anti-inflammatory properties of NMNPB, the compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This suggests that NMNPB could be a valuable lead compound for developing anti-inflammatory therapies .

Data Tables

| Biological Activity | IC50 Values (μmol/L) | Target Organism/Pathway |

|---|---|---|

| Antiviral (HCV) | 0.57 - 7.12 | Hepatitis C Virus |

| Antimicrobial | Varies | Various Bacterial Strains |

| Anti-inflammatory | Not specified | TNF-α Production |

Propriétés

IUPAC Name |

N-methyl-4-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(10-8-11)16(18)19/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGHRIRJFXONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914660 | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-61-5 | |

| Record name | N-Methyl-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.